Benzenamine, 3-methoxy-2-methyl-N-sulfinyl-
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Overview
Description
Benzenamine, 3-methoxy-2-methyl-N-sulfinyl- is an organic compound with the molecular formula C8H9NO2S It is a derivative of benzenamine, where the amino group is substituted with a methoxy group at the 3-position, a methyl group at the 2-position, and an N-sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-methoxy-2-methyl-N-sulfinyl- typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxy-2-methylbenzenamine.
Sulfinylation: The amino group is then reacted with a sulfinylating agent, such as sulfinyl chloride, under controlled conditions to introduce the N-sulfinyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfinylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include:
Reaction Temperature: Maintaining a specific temperature range to control the reaction rate.
Catalysts: Using catalysts to enhance the reaction efficiency.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-methoxy-2-methyl-N-sulfinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the N-sulfinyl group to an amino group.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogens or nitrating agents for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 3-methoxy-2-methylbenzenamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenamine, 3-methoxy-2-methyl-N-sulfinyl- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, 3-methoxy-2-methyl-N-sulfinyl- involves its interaction with molecular targets and pathways. The N-sulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The methoxy and methyl groups can also affect the compound’s electronic properties and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-methoxy-: Lacks the N-sulfinyl group, making it less reactive in certain chemical reactions.
Benzenamine, 2-methyl-: Lacks the methoxy and N-sulfinyl groups, resulting in different chemical properties.
Benzenamine, N-ethyl-3-methyl-: Contains an ethyl group instead of the N-sulfinyl group, leading to different reactivity and applications.
Uniqueness
Benzenamine, 3-methoxy-2-methyl-N-sulfinyl- is unique due to the presence of the N-sulfinyl group, which imparts distinct chemical reactivity and potential applications. The combination of methoxy, methyl, and N-sulfinyl groups makes this compound versatile for various scientific and industrial uses.
Properties
CAS No. |
56911-17-2 |
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Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
1-methoxy-2-methyl-3-(sulfinylamino)benzene |
InChI |
InChI=1S/C8H9NO2S/c1-6-7(9-12-10)4-3-5-8(6)11-2/h3-5H,1-2H3 |
InChI Key |
HBKNVVONBNQPEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)N=S=O |
Origin of Product |
United States |
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